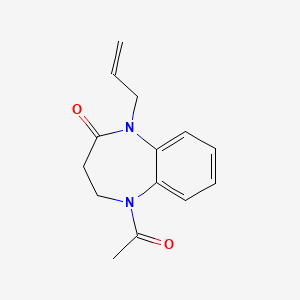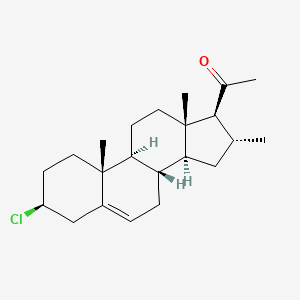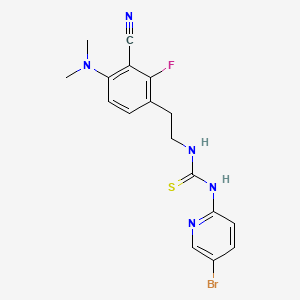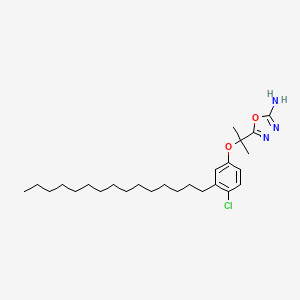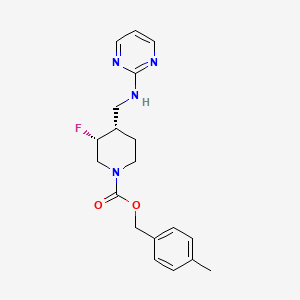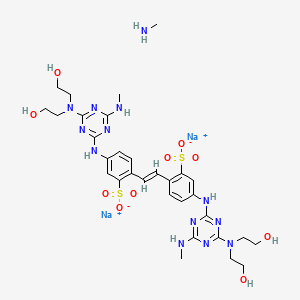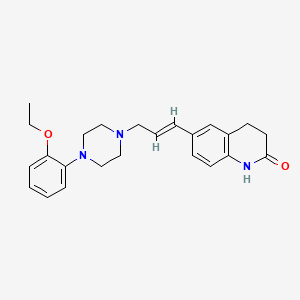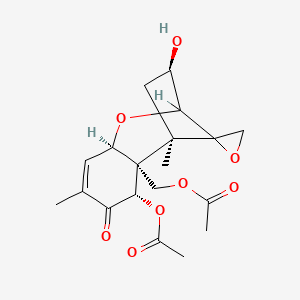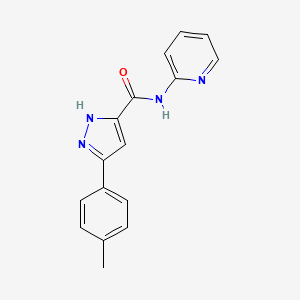
2,4-Bis(hydroxymethyl)-6-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(hydroxymethyl)-6-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two hydroxymethyl groups and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(hydroxymethyl)-6-methylphenol can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylphenol with formaldehyde under basic conditions. The reaction typically proceeds via a Mannich-type reaction, where the formaldehyde reacts with the phenol to form the hydroxymethyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or distillation may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(hydroxymethyl)-6-methylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 2,4-bis(formyl)-6-methylphenol or 2,4-bis(carboxy)-6-methylphenol.
Reduction: Formation of 2,4-bis(hydroxymethyl)-6-methylcyclohexanol.
Substitution: Formation of various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,4-Bis(hydroxymethyl)-6-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of resins, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(hydroxymethyl)-6-methylphenol involves its interaction with various molecular targets. In biological systems, it may exert its effects by interacting with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Bis(hydroxymethyl)phenol: Lacks the methyl group at the 6-position.
2,6-Bis(hydroxymethyl)-p-cresol: Similar structure but with hydroxymethyl groups at different positions.
2,4-Bis(hydroxymethyl)aniline: Contains an amino group instead of a methyl group.
Uniqueness
2,4-Bis(hydroxymethyl)-6-methylphenol is unique due to the presence of both hydroxymethyl and methyl groups on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
7451-94-7 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
2,4-bis(hydroxymethyl)-6-methylphenol |
InChI |
InChI=1S/C9H12O3/c1-6-2-7(4-10)3-8(5-11)9(6)12/h2-3,10-12H,4-5H2,1H3 |
Clave InChI |
NSBGRQGYTRBWNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


